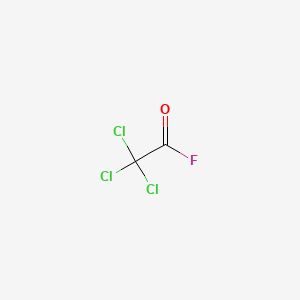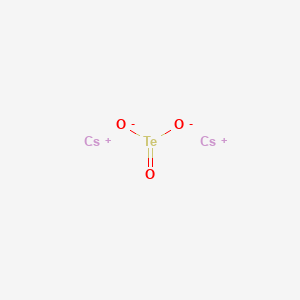
Trichloroacetyl fluoride
Übersicht
Beschreibung
Trichloroacetyl fluoride is an organic compound with the chemical formula C2Cl3FO. It is a colorless liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity and is utilized in various chemical processes, particularly in the production of other fluorinated compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trichloroacetyl fluoride can be synthesized by reacting trichloroacetyl chloride with anhydrous hydrogen fluoride in the gas phase. This reaction typically requires a chromium-containing fluorination catalyst and is conducted at elevated temperatures ranging from 250°C to 325°C .
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route. The process involves the use of a chromium (III) oxide catalyst in a reactor with multiple heating zones to ensure complete fluorination while minimizing decomposition .
Analyse Chemischer Reaktionen
Types of Reactions: Trichloroacetyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding substituted products.
Hydrolysis: In the presence of water, this compound hydrolyzes to produce trichloroacetic acid and hydrogen fluoride.
Reduction: It can be reduced to form trichloroethanol under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Catalysts: Chromium (III) oxide for fluorination
Solvents: Diethyl ether, anhydrous conditions
Major Products:
Trichloroacetic Acid: Formed through hydrolysis
Substituted Products: Formed through nucleophilic substitution
Wissenschaftliche Forschungsanwendungen
Trichloroacetyl fluoride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various fluorinated compounds.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients.
Industry: Applied in the production of agrochemicals and fine chemicals.
Wirkmechanismus
The mechanism of action of trichloroacetyl fluoride involves its reactivity with nucleophiles. The compound’s electrophilic carbon atom is highly susceptible to attack by nucleophiles, leading to the formation of various substituted products. This reactivity is harnessed in organic synthesis to introduce fluorine atoms into target molecules .
Vergleich Mit ähnlichen Verbindungen
Trichloroacetyl Chloride: Similar in structure but lacks the fluorine atom.
Trifluoroacetyl Chloride: Contains three fluorine atoms instead of chlorine.
Chlorodifluoroacetyl Fluoride: Contains two fluorine atoms and one chlorine atom.
Uniqueness: Trichloroacetyl fluoride is unique due to its specific reactivity profile, which allows for selective fluorination reactions. Its ability to act as an intermediate in the synthesis of various fluorinated compounds makes it a valuable reagent in both research and industrial applications .
Eigenschaften
IUPAC Name |
2,2,2-trichloroacetyl fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Cl3FO/c3-2(4,5)1(6)7 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDJIMKADVTHOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(Cl)(Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Cl3FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80188875 | |
| Record name | Acetyl fluoride, trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80188875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
354-13-2 | |
| Record name | 2,2,2-Trichloroacetyl fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=354-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetyl fluoride, trichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetyl fluoride, trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80188875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[2-(Prop-2-en-1-yl)pyrrolidin-2-yl]acetic acid](/img/structure/B13731477.png)


![diethyl-[1-(2-methoxy-2,2-diphenylacetyl)oxypropan-2-yl]azanium;chloride](/img/structure/B13731498.png)


![[(2R,5S)-5-(2-methylpropyl)piperazin-2-yl]methanol](/img/structure/B13731508.png)

![3-[(3S,10S,13R,14S)-3,14-dihydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B13731524.png)

